molecular formula C16H14BrNO3 B14632603 2-Bromo-4-nitro-1,3-diphenylbutan-1-one CAS No. 55490-02-3

2-Bromo-4-nitro-1,3-diphenylbutan-1-one

Cat. No.: B14632603
CAS No.: 55490-02-3
M. Wt: 348.19 g/mol
InChI Key: QDSMUEINENJTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-nitro-1,3-diphenylbutan-1-one is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a bromine atom, a nitro group, and two phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one typically involves multi-step organic reactions. One common method involves the bromination of 4-nitro-1,3-diphenylbutan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like ethanol or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is 2-amino-4-nitro-1,3-diphenylbutan-1-one.

    Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.

Scientific Research Applications

2-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atom and nitro group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl groups provide hydrophobic interactions that can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-Benzyloxy-3’-nitroacetophenone
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
  • 4-Nitro-1,3-diphenyl-1-butanone

Uniqueness

2-Bromo-4-nitro-1,3-diphenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

55490-02-3

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

2-bromo-4-nitro-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H14BrNO3/c17-15(16(19)13-9-5-2-6-10-13)14(11-18(20)21)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

QDSMUEINENJTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.